molecular formula C22H19N3O4S B4216813 [4-(2-Methoxyethylamino)-3-nitrophenyl]-phenothiazin-10-ylmethanone

[4-(2-Methoxyethylamino)-3-nitrophenyl]-phenothiazin-10-ylmethanone

Cat. No.: B4216813
M. Wt: 421.5 g/mol
InChI Key: KWHYMXPQASGVBI-UHFFFAOYSA-N
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Description

[4-(2-Methoxyethylamino)-3-nitrophenyl]-phenothiazin-10-ylmethanone is a complex organic compound that features a phenothiazine core structure Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, where they are used as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxyethylamino)-3-nitrophenyl]-phenothiazin-10-ylmethanone typically involves multiple steps, starting from commercially available phenothiazine derivatives. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the phenothiazine core. This is usually achieved by treating phenothiazine with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Acylation: The phenothiazine derivative is then acylated using an appropriate acyl chloride to introduce the carbonyl group.

    Amination: The acylated product undergoes a nucleophilic substitution reaction with (2-methoxyethyl)amine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxyethylamino)-3-nitrophenyl]-phenothiazin-10-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethyl side chain can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, particularly in the treatment of psychiatric disorders.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [4-(2-Methoxyethylamino)-3-nitrophenyl]-phenothiazin-10-ylmethanone is not fully understood, but it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The nitro group may play a role in redox reactions within biological systems, while the phenothiazine core is known to interact with dopamine receptors, which could explain its potential antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine derivative used as an antiemetic and antihistamine.

    Fluphenazine: A phenothiazine derivative with potent antipsychotic properties.

Uniqueness

[4-(2-Methoxyethylamino)-3-nitrophenyl]-phenothiazin-10-ylmethanone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the nitro group and the methoxyethyl side chain could result in different metabolic pathways and interactions with biological targets.

Properties

IUPAC Name

[4-(2-methoxyethylamino)-3-nitrophenyl]-phenothiazin-10-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-29-13-12-23-16-11-10-15(14-19(16)25(27)28)22(26)24-17-6-2-4-8-20(17)30-21-9-5-3-7-18(21)24/h2-11,14,23H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHYMXPQASGVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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